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Compound of Interest

Compound Name: 1-Bromo-2-methylpropan-2-amine

Cat. No.: B13300167

For Researchers, Scientists, and Drug Development Professionals

Correct CAS Number: 13892-97-2 Note: The CAS number 29590-34-7 provided in the topic
query corresponds to a different chemical substance. All information herein pertains to 1-
Bromo-2-methylpropan-2-amine hydrobromide, CAS 13892-97-2.

This technical guide provides a comprehensive overview of 1-Bromo-2-methylpropan-2-
amine hydrobromide, a halogenated organic compound with potential applications in synthetic
chemistry and drug discovery. Due to the limited availability of specific experimental data for
this compound, this document leverages information on its structural isomers and related
chemical principles to offer a thorough analysis.

Core Properties

1-Bromo-2-methylpropan-2-amine hydrobromide is a quaternary ammonium salt.[1] Its
structure, containing both a bromine atom and an amine group, makes it a versatile building
block in organic synthesis.[1] While some sources have erroneously described it as a liquid, its
nature as a salt with a high melting point confirms its solid state at room temperature.

Physicochemical Properties

The known physicochemical properties of 1-Bromo-2-methylpropan-2-amine hydrobromide
are summarized in the table below.
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Property Value Reference(s)
CAS Number 13892-97-2 [2][3][4]
Molecular Formula CsH11Br2N [3]

Molecular Weight 232.95 g/mol [5]

Melting Point 184-186 °C [2]

Physical Form Powder [2]

Slightly soluble in water;

Solubility miscible with organic solvents [1]

like alcohol and ether.
Structural Information

Identifier Value Reference(s)
1-bromo-2-methylpropan-2-

IUPAC Name ] ] [2]
amine hydrobromide
1-Bromo-2-methyl-2-
propanamine hydrobromide

Synonyms ) [6]
(2:1), 2-Amino-1-bromo-2-
methylpropane hydrobromide
INChl=1S/C4H10BrN.BrH/c1-

InChl [2]
4(2,6)3-5;/h3,6H2,1-2H3;1H
SWSWNZVDRPLRSI-

InChlKey [2]
UHFFFAOYSA-N

SMILES CC(C)(CBI)N.Br [1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of 1-Bromo-2-methylpropan-2-amine

hydrobromide are not extensively documented in publicly available literature. However, a

plausible synthetic route can be proposed based on general methodologies for similar

compounds.
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Proposed Synthetic Pathway

A likely synthetic route involves the bromination of the corresponding amino alcohol, 2-amino-
2-methylpropan-1-ol, followed by the formation of the hydrobromide salt.

Step 1: Bromination

(Z-Amino-2-methylpropan-1-oD

Phthalic anhydride

6-(1-Hydroxy-2-methy|propan-2-yl)phthalimid9

PBr3 or HBr

6-(1-Bromo-2-methylpropan-2-yl)phthalimida

Hydrazine (Ing-Manske)

Step 2: Dv)rotection

G-Bromo-z-methylpropan-2-amina

HBr

Step 3: Salvt Formation

G—Bromo—2—methylpropan—2—amine hydrobromida

Click to download full resolution via product page

Proposed synthesis of 1-Bromo-2-methylpropan-2-amine hydrobromide.

Experimental Protocols
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Step 1: Synthesis of N-(1-Bromo-2-methylpropan-2-yl)phthalimide (Proposed)

This step involves the protection of the amine group of 2-amino-2-methylpropan-1-ol with
phthalic anhydride, followed by bromination of the hydroxyl group.

e Protection: 2-amino-2-methylpropan-1-ol is reacted with phthalic anhydride in a suitable
solvent (e.g., toluene) with azeotropic removal of water to form N-(1-hydroxy-2-
methylpropan-2-yl)phthalimide.

e Bromination: The resulting N-protected amino alcohol is then treated with a brominating
agent such as phosphorus tribromide (PBrs3) or concentrated hydrobromic acid (HBr) to
replace the hydroxyl group with a bromine atom.

Step 2: Synthesis of 1-Bromo-2-methylpropan-2-amine (Proposed)

The phthalimide protecting group is removed to yield the free amine.

The N-(1-Bromo-2-methylpropan-2-yl)phthalimide is dissolved in ethanol.

Hydrazine monohydrate is added to the solution.

The mixture is refluxed for several hours, leading to the precipitation of phthalhydrazide.

After cooling, the precipitate is filtered off.

The filtrate is concentrated, and the free amine is isolated by extraction after basification.

Step 3: Formation of 1-Bromo-2-methylpropan-2-amine hydrobromide (Proposed)

This protocol is adapted from the synthesis of 3-bromoethylamine hydrobromide.[7]

e The crude 1-Bromo-2-methylpropan-2-amine is dissolved in a minimal amount of a
suitable solvent, such as diethyl ether.

e The solution is cooled in an ice bath.

e A solution of hydrobromic acid in a miscible solvent (e.g., acetic acid or diethyl ether) is
added dropwise with stirring until precipitation is complete.
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e The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried

under vacuum to yield 1-Bromo-2-methylpropan-2-amine hydrobromide.

Characterization Workflow

The characterization of the final product would typically follow a standard analytical workflow to

confirm its identity and purity.

Structure Elucidation |Molecular Weight Confirmation\ Functional Group Identification

NMR Spectroscopy
[ (H, 1°C) ] [Mass Spectrometra ER Spectroscopa

Purity Analysis
(HPLC, Elemental Analysis)

Click to download full resolution via product page

Generalized workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data

While experimentally obtained spectra for 1-Bromo-2-methylpropan-2-amine hydrobromide
are not readily available, the expected spectral features can be predicted based on its structure
and data from related compounds like 1-bromo-2-methylpropane.[8][9][10]
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Technique

Predicted Features

1H NMR

Signals corresponding to the two methyl groups
(singlet), the methylene group adjacent to the

bromine (singlet), and the amine protons (broad
singlet). The chemical shifts would be influenced

by the hydrobromide salt formation.

13C NMR

Three distinct carbon signals are expected: one
for the two equivalent methyl carbons, one for
the quaternary carbon, and one for the

methylene carbon attached to the bromine.

IR Spectroscopy

Characteristic absorptions for N-H stretching of
the ammonium salt, C-H stretching and bending
from the alkyl groups, and a C-Br stretching
vibration in the fingerprint region (typically 500-
750 cm™1).[8]

Mass Spectrometry

The mass spectrum of the free base would
show a characteristic pair of molecular ion
peaks (M and M+2) of nearly equal intensity due
to the presence of the bromine isotopes ("°Br
and 81Br).[10] Fragmentation patterns would
likely involve the loss of a bromine radical or

cleavage of the C-C bonds.

Potential Applications in Drug Development

There is no specific pharmacological data available for 1-Bromo-2-methylpropan-2-amine

hydrobromide. However, its structural motifs suggest potential areas for investigation in drug

discovery.[11] It is considered a useful intermediate for the synthesis of neuroactive

compounds.[1]

» Scaffold for Novel Ligands: The neopentyl amine structure can serve as a bulky, lipophilic

scaffold for synthesizing novel ligands targeting various receptors.[11]
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» Enzyme Inhibitors: Derivatives of primary amines are often explored as potential enzyme
inhibitors.[11]

o Versatile Chemical Intermediate: The presence of both a primary amine and a bromine atom
allows for a wide range of chemical modifications, making it a valuable building block for
creating libraries of compounds for biological screening.[1]

Hypothetical Pharmacological Investigation Workflow

A logical workflow for the initial pharmacological screening of 1-Bromo-2-methylpropan-2-
amine hydrobromide and its derivatives is outlined below.
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Compound Synthesis
and Characterization

In Vitro Screening
(e.g., Receptor Binding Assays,
Enzyme Inhibition Assays)

:

Cell-Based Assays
(e.g., Cytotoxicity,
Signaling Pathway Modulation)

:

Structure-Activity
Relationship (SAR) Analysis

Lead Compound
Identification

In Vivo Studies
(Animal Models)

Click to download full resolution via product page
A hypothetical workflow for the pharmacological investigation of novel compounds.

Safety and Handling

Signal Word: Warning[2]

Hazard Statements:
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e H315: Causes skin irritation.[2]
e H319: Causes serious eye irritation.[2]
o H335: May cause respiratory irritation.[2]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

P280: Wear protective gloves/ eye protection/ face protection.[2]

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, it is
advisable to consult the Safety Data Sheet (SDS) from the supplier and perform a thorough risk
assessment before handling.

Conclusion

1-Bromo-2-methylpropan-2-amine hydrobromide is a chemical with limited documented
research. This guide has provided its correct IUPAC nomenclature and compiled the available
physicochemical data, while also presenting a plausible and detailed synthetic protocol and
predicted characterization data. The presence of two reactive functional groups in a sterically
hindered arrangement makes it an interesting building block for synthetic chemistry and
presents opportunities for developing compounds with unique pharmacological profiles. Further
experimental work is required to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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